![molecular formula C12H13NO5 B144114 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 128781-07-7](/img/structure/B144114.png)
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Overview
Description
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 . It has an average mass of 251.235 Da and a monoisotopic mass of 251.079376 Da .
Molecular Structure Analysis
The InChI code for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is 1S/C12H13NO5/c1-16-8-5-6-4-7 (12 (14)15)13-9 (6)11 (18-3)10 (8)17-2/h4-5,13H,1-3H3, (H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 473.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 77.6±3.0 kJ/mol, and it has a flash point of 240.2±27.3 °C . The index of refraction is 1.620, and it has a molar refractivity of 65.5±0.3 cm3 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, focusing on unique applications:
Inhibitors of E. coli MurD Ligase
This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors targeting the E. coli MurD ligase, an enzyme involved in bacterial cell wall synthesis .
Interleukin-2 Inducible T Cell Kinase Inhibitors
It is used in synthesizing indolylindazoles and indolylpyrazolopyridines, which act as inhibitors of interleukin-2 inducible T cell kinase, important for immune response regulation .
Anti-HIV Agents
Indole derivatives, including this compound, have been studied for their potential as anti-HIV agents through molecular docking studies .
Hedgehog Pathway Inhibitors
The acid is a reactant for creating amide conjugates with ketoprofen, which inhibits Gli1-mediated transcription in the Hedgehog signaling pathway, a critical pathway in developmental processes and cancer .
Cancer Treatment
Indole derivatives are being explored for their application in treating various types of cancer cells due to their biologically active properties .
Microbial Infections
These compounds have shown promise in treating microbial infections, offering potential new therapeutic avenues .
Safety And Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .
properties
IUPAC Name |
5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUJQGIASARGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356275 | |
Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
CAS RN |
128781-07-7 | |
Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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